![molecular formula C26H21N3O6 B2857236 N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-43-4](/img/no-structure.png)
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O6 and its molecular weight is 471.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds related to N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, has been reported as selective ligands for the translocator protein (18 kDa). These compounds have been designed for in vivo imaging using positron emission tomography (PET), highlighting their significance in radioligand imaging for neurobiological research (Dollé et al., 2008).
Anticancer Activity
Derivatives of the compound have been explored for their anticancer activity. Specifically, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were synthesized and tested against 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition. This highlights the compound's potential utility in developing new anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Activity
The compound and its derivatives have also shown promising antimicrobial activity. Research into new heterocycles incorporating antipyrine moiety based on similar compounds has revealed their potential as antimicrobial agents, indicating their applicability in addressing microbial resistance (Bondock et al., 2008).
Anti-inflammatory and Analgesic Activities
Research into benzofuran derivatives related to this compound has shown significant anti-inflammatory and analgesic activities. These findings suggest the compound's derivatives could be useful in developing new treatments for inflammation and pain management (El-Sawy et al., 2014).
Herbicide Design and Bioactive Conformation Analysis
In agricultural chemistry, pyrimidinylthiobenzoates, related to the compound , have been studied as acetohydroxyacid synthase inhibitors, crucial for developing new herbicide formulations. This research includes molecular docking and density-functional-theory-based quantitative structure-activity relationship (QSAR) analyses to understand the bioactive conformation of these compounds, underscoring their potential in herbicide design (He et al., 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyaniline with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "3,4-dimethoxyaniline", "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.", "Step 2: Addition of acetic anhydride to the reaction mixture to form the final product, N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: Purification of the product by column chromatography using a suitable solvent system." ] } | |
CAS RN |
877656-43-4 |
Molecular Formula |
C26H21N3O6 |
Molecular Weight |
471.469 |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H21N3O6/c1-33-20-13-12-16(14-21(20)34-2)27-22(30)15-28-23-18-10-6-7-11-19(18)35-24(23)25(31)29(26(28)32)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,27,30) |
InChI Key |
VKEOSXBBFHETCT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



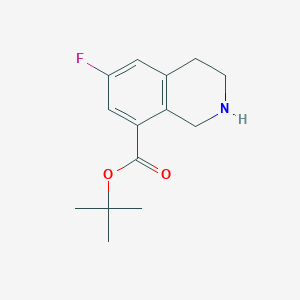
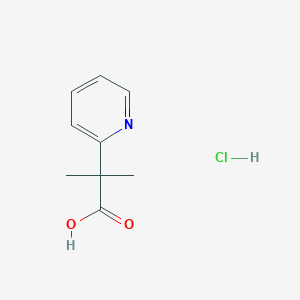
![(E)-4-(Dimethylamino)-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-enamide](/img/structure/B2857155.png)
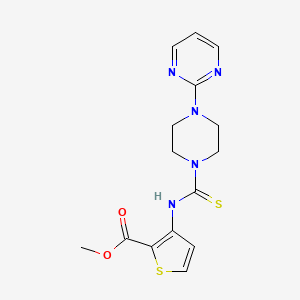
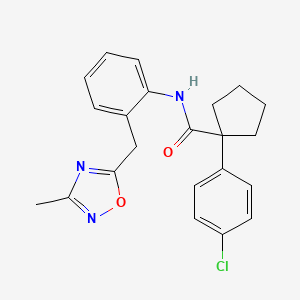
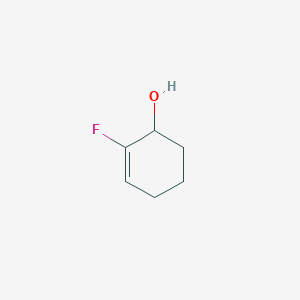
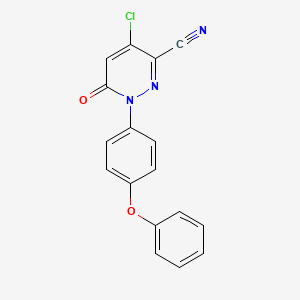
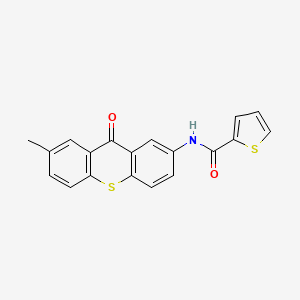

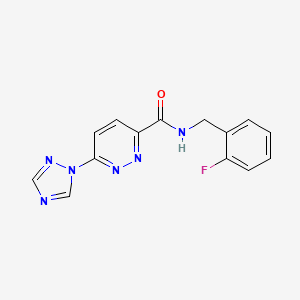
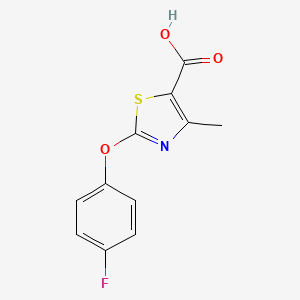
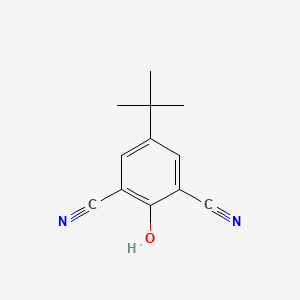
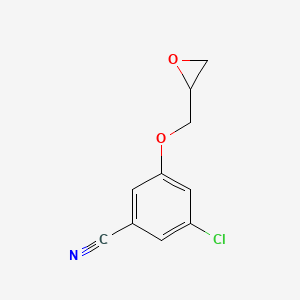
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate](/img/structure/B2857175.png)